molecular formula C16H13ClO4 B6410593 2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261989-52-9

2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6410593
CAS RN: 1261989-52-9
M. Wt: 304.72 g/mol
InChI Key: XIQRADWCZDXJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% (2-CMP-6-MBA) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 197-199°C. 2-CMP-6-MBA is primarily used as a reagent in organic synthesis reactions, and has been used in the synthesis of numerous compounds, including pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other compounds. It has also been used in the synthesis of polymers, and in the preparation of catalysts and reagents. In addition, 2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of enzymes, and has been used as a reagent in organic synthesis reactions.

Mechanism of Action

2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% functions as an acid catalyst in organic synthesis reactions. It catalyzes the formation of a covalent bond between two molecules, which can result in the formation of a new compound. This reaction is known as a condensation reaction, and is the basis for many organic synthesis reactions.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has not been studied in detail for its biochemical and physiological effects. However, it is known to be nontoxic, and has been used safely in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a non-toxic compound, and is soluble in many organic solvents. It is also a relatively inexpensive reagent, and is widely available. However, it has several limitations as well. It is not very stable, and can decompose over time. It is also not very soluble in water, and can form insoluble complexes with other compounds.

Future Directions

In the future, 2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% could be used in the synthesis of new pharmaceuticals and other compounds. It could also be used in the synthesis of polymers, catalysts, and reagents. In addition, further research could be conducted to explore its biochemical and physiological effects, and to determine its potential applications in medicine and other fields.

Synthesis Methods

2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-methoxycarbonylbenzoic acid with 6-methylbenzoic acid in the presence of an appropriate catalyst. This reaction yields 2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% as the major product, with other minor products present.

properties

IUPAC Name

2-(2-chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-9-4-3-5-11(14(9)15(18)19)12-8-10(16(20)21-2)6-7-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQRADWCZDXJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691964
Record name 2'-Chloro-5'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid

CAS RN

1261989-52-9
Record name 2'-Chloro-5'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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